molecular formula C6H7ClN2 B118308 6-Chloro-4-methylpyridin-2-amine CAS No. 51564-92-2

6-Chloro-4-methylpyridin-2-amine

Cat. No. B118308
CAS RN: 51564-92-2
M. Wt: 142.58 g/mol
InChI Key: NWQCZHMVYZDGQJ-UHFFFAOYSA-N
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Description

6-Chloro-4-methylpyridin-2-amine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential pharmacological activities. For instance, derivatives such as 6-arylpyrido[2,3-d]pyrimidin-7-amines have been evaluated for their antihypertensive activity, showing promising results in lowering blood pressure in hypertensive rats . Additionally, the compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which shares a similar core structure, has been identified as an alpha-2-imidazoline receptor agonist and a potential antihypertensive agent .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield different pyridine derivatives . Another synthesis route involves the condensation of 4-chloro-3-methyl-2-chloromethylpyridine with 2-nitroiminoimidazolidine, leading to a high yield of the desired product . These methods demonstrate the versatility of pyridine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied. For instance, the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomer have been determined, revealing conformational differences and substantial hydrogen-bonding interactions within their crystal structures . Such detailed structural analyses are crucial for understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions depending on the substituents and reaction conditions. For example, 4-methyl(chloro)sulfonyl-2,3,5,6-tetrabromopyridines react with small nucleophiles to replace the MeSO2 group, while bulky nucleophiles replace the Br atom in the 2 position . Additionally, reactions of 2,6-dibromopyridine with potassium amide in liquid ammonia result in the formation of 4-amino-2-methylpyrimidine, showcasing a ring transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Quantum mechanical calculations, including density functional theory (DFT), have been used to investigate the electronic properties, stability, and reactivity of these compounds . Experimental techniques such as FT-IR, FT-Raman, and NMR spectroscopy complement these theoretical studies, providing coherence between theoretical and experimental values . These analyses are essential for the development of pharmaceuticals and for understanding the behavior of these compounds under various conditions.

Scientific Research Applications

Ring Transformations in Heterocyclic Chemistry

6-Chloro-4-methylpyridin-2-amine is involved in reactions that lead to ring transformations, indicating its utility in synthetic organic chemistry. For instance, reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia have been investigated, revealing amination reactions that lead to the formation of 2-amino compounds and unusual reactions involving ring transformation. These transformations are significant for creating novel heterocyclic compounds, which are crucial in drug development and materials science (Hertog et al., 2010).

Amination Reactions

The compound also finds applications in amination reactions, serving as a precursor for the synthesis of amine-containing molecules. For example, the palladium-catalyzed amination reaction of commercially available 4'-chloro-2,2':6',2"-terpyridine opens easy access to aminated mono- and ditopic terpyridine ligands. These compounds have further been used to prepare new amine-containing ruthenium(II) polypyridyl complexes, highlighting its role in constructing complex molecular architectures with potential applications in catalysis and materials science (Johansson, 2006).

Synthesis of Pharmaceutical and Chemical Intermediates

6-Chloro-4-methylpyridin-2-amine is an important intermediate in the synthesis of various pharmaceutical and chemical products. For instance, the synthesis of 2-amino-6-bromopyridine and its derivatives highlights its significance in pharmaceutical research, where these derivatives serve as key intermediates in the development of drugs and bioactive molecules (Xu Liang, 2010).

Structural Studies

Moreover, the structural and molecular study of compounds derived from 6-Chloro-4-methylpyridin-2-amine, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, offers insights into the molecular conformation, hydrogen bonding, and crystal packing, which are vital for understanding the physicochemical properties of these compounds. Such studies are essential in the design and development of new materials with specific optical, electronic, or mechanical properties (Odell et al., 2007).

Safety And Hazards

6-Chloro-4-methylpyridin-2-amine is associated with several hazard statements including H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a refrigerator .

Future Directions

The compound is a key intermediate for lumacaftor, a drug used in the treatment of cystic fibrosis . The improved synthesis of this compound, which avoids the use of peroxide, represents a safer and more efficient method for its production . This could have implications for the production of lumacaftor and potentially other pharmaceuticals.

properties

IUPAC Name

6-chloro-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQCZHMVYZDGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600250
Record name 6-Chloro-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methylpyridin-2-amine

CAS RN

51564-92-2
Record name 6-Chloro-4-methyl-2-pyridinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methylpyridin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID90600250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinamine, 6-chloro-4-methyl
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Synthesis routes and methods I

Procedure details

A solution of N-(6-chloro-4-methylpyridin-2-yl)pivalamide (500 mg, 2.21 mmol) in HCl (40 mL, 6 M) was stirred for 6 hours at 90° C. The mixture was cooled to room temperature and neutralized with NaOH to pH 10. The mixture was extracted with ethyl acetate, evaporated under vacuum, and purified by chromatography on silica gel (5% ethyl acetate in petroleum ether) to afford 6-chloro-4-methylpyridin-2-amine (257 mg, 82%). 1H NMR (CDCl3, 300 MHz) δ 6.52 (s, 1H), 6.26 (s, 1H), 2.23 (s, 3H).
Name
N-(6-chloro-4-methylpyridin-2-yl)pivalamide
Quantity
500 mg
Type
reactant
Reaction Step One
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Quantity
40 mL
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Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,6-Dichloro-4-methylpyridine (Chem. Mater., 2004, 16, 1564-1572, 30 g, 0.185 mol) in ammonium hydroxide (200 mL, 25% solution in water) was heated at 200° C. in a pressure vessel for 10 h. The reaction mixture was then concentrated under reduced pressure. The brown solid obtained was suspended in DCM for 30 min at 25-26° C. and filtered. Filtrate was concentrated under reduced pressure. Purification of the crude thus obtained by flash chromatography (20% ethyl acetate in pet ether) afforded the title compound as off-white solid (13.5 g, Yield 51%). LC/MS: M+(ESI): 142.7; 1H NMR (DMSO d6: 400 MHz) δ 6.34 (1H, s), 6.23 (2H, s), 6.15 (1H, s), 2.1 (3H, s).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
51%

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